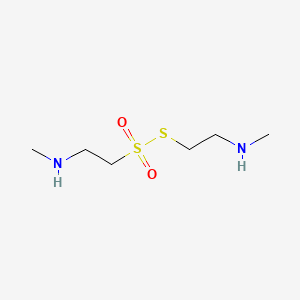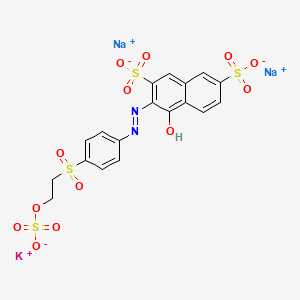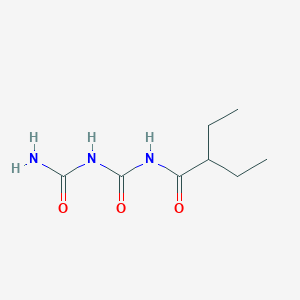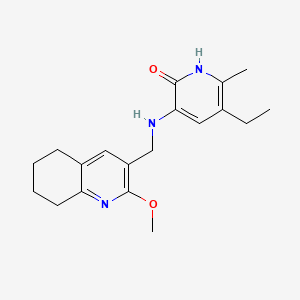
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyridinone core substituted with ethyl, methyl, and a quinolinylmethylamino group, which contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Substitution Reactions: Introduction of the ethyl and methyl groups can be achieved through alkylation reactions using suitable alkyl halides.
Quinolinylmethylamino Group Addition: The final step involves the nucleophilic substitution reaction where the quinolinylmethylamino group is introduced. This can be done by reacting the intermediate with a quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate cellular pathways and mechanisms.
Medicine
Medicinally, 2(1H)-Pyridinone derivatives are often explored for their pharmacological properties. This compound could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given its structural similarity to known bioactive molecules.
Industry
Industrially, this compound might be utilized in the development of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- is likely to involve interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit enzyme activity, while the pyridinone core could interact with metal ions or other biomolecules, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: Lacks the quinolinylmethyl group, potentially reducing its bioactivity.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-((2-methoxyphenyl)methyl)amino-: Similar structure but with a different aromatic substitution, which may alter its chemical and biological properties.
Uniqueness
The presence of the 5,6,7,8-tetrahydro-2-methoxy-3-quinolinylmethylamino group in 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((5,6,7,8-tetrahydro-2-methoxy-3-quinolinyl)methyl)amino)- imparts unique chemical reactivity and potential biological activity, distinguishing it from other pyridinone derivatives. This structural feature may enhance its ability to interact with biological targets, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
145902-00-7 |
|---|---|
Formule moléculaire |
C19H25N3O2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
5-ethyl-3-[(2-methoxy-5,6,7,8-tetrahydroquinolin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H25N3O2/c1-4-13-10-17(18(23)21-12(13)2)20-11-15-9-14-7-5-6-8-16(14)22-19(15)24-3/h9-10,20H,4-8,11H2,1-3H3,(H,21,23) |
Clé InChI |
AKMOFCCUOFEFKO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)C(=C1)NCC2=C(N=C3CCCCC3=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


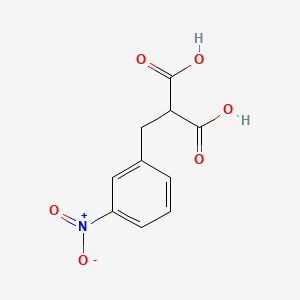
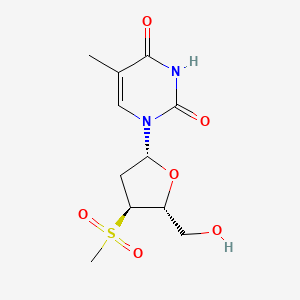
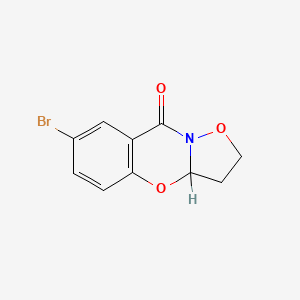
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)
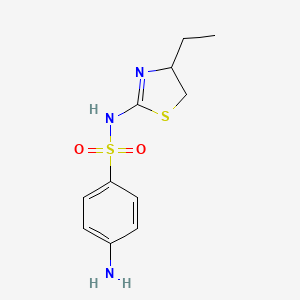

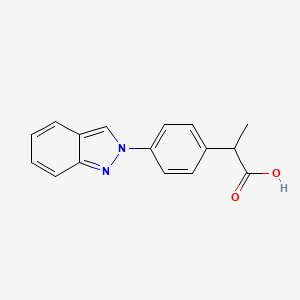
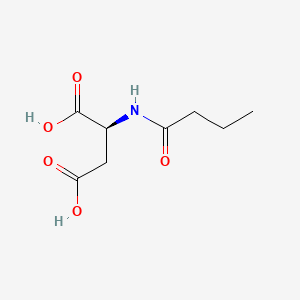
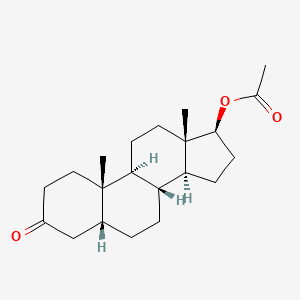
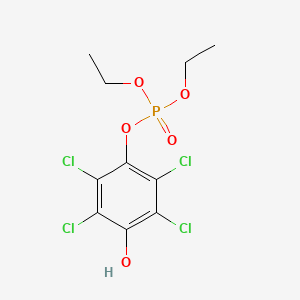
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)
